1-Methyl Naproxen is a derivative of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. This compound is characterized by the addition of a methyl group to the Naproxen structure, which alters its pharmacological profile and potentially enhances its therapeutic effects.
1-Methyl Naproxen can be synthesized from Naproxen, which is derived from 6-methoxy-2-acetonaphthalene. The synthesis involves various chemical reactions that modify the original structure of Naproxen to produce the methylated derivative.
1-Methyl Naproxen belongs to the class of organic compounds known as naphthalenes and is categorized under NSAIDs. It exhibits anti-inflammatory, analgesic, and antipyretic properties similar to those of its parent compound, Naproxen.
The synthesis of 1-Methyl Naproxen typically involves the methylation of the carboxylic acid group present in Naproxen. This can be achieved through several methods:
The reaction conditions for methylation generally include:
1-Methyl Naproxen has a molecular formula of C15H16O3 and a molecular weight of approximately 244.29 g/mol. The structural formula can be represented as follows:
The structure features a naphthalene ring substituted with a methoxy group and a carboxylic acid group, which upon methylation forms the methyl ester derivative.
1-Methyl Naproxen participates in various chemical reactions typical for NSAIDs, including:
The stability of 1-Methyl Naproxen under different conditions (acidic, basic) has been studied using techniques like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC), indicating its robustness compared to other derivatives.
The mechanism by which 1-Methyl Naproxen exerts its pharmacological effects primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Studies have shown that derivatives like 1-Methyl Naproxen exhibit comparable efficacy to traditional NSAIDs while potentially offering improved safety profiles due to altered pharmacokinetics.
1-Methyl Naproxen has several scientific uses:
This compound represents an important area of study within medicinal chemistry, particularly concerning modifications that enhance therapeutic efficacy while minimizing side effects associated with traditional NSAIDs.
1-Methyl naproxen is formally identified as methyl (S)-2-(6-methoxy-2-naphthyl)propanoate (CAS Registry Number: 26159-35-3). This IUPAC name specifies two critical stereochemical features: (1) the S-configuration at the α-carbon of the propanoate side chain, mirroring the chiral center of the parent drug naproxen, and (2) the methyl esterification of the carboxylic acid group. The molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.29 g/mol, confirmed by mass spectrometry and elemental analysis [7]. The chiral integrity of the (S)-enantiomer is pharmacologically essential, as it governs target specificity and binding affinity to cyclooxygenase (COX) enzymes, though 1-methyl naproxen itself is primarily a structural analog used in preclinical studies rather than an active drug [4].
Structurally, 1-methyl naproxen diverges from naproxen (C₁₄H₁₄O₃, MW 230.26 g/mol [2] [4]) via esterification of the carboxylic acid moiety. This modification replaces the ionizable proton with a methyl group, fundamentally altering electronic distribution and intermolecular forces. Key differences include:
Table 1: Structural Comparison of Naproxen and 1-Methyl Naproxen
Property | Naproxen | 1-Methyl Naproxen |
---|---|---|
IUPAC Name | (S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid | Methyl (S)-2-(6-methoxy-2-naphthyl)propanoate |
Molecular Formula | C₁₄H₁₄O₃ | C₁₅H₁₆O₃ |
Molecular Weight (g/mol) | 230.26 | 244.29 |
Key Functional Group | Carboxylic acid (pKa ≈ 4.15) | Methyl ester |
Chiral Center | (S)-configuration | (S)-configuration retained |
The ester group introduces increased lipophilicity and eliminates hydrogen-bonding capacity, reducing crystal lattice energy and enhancing melt processing suitability. Solid-state NMR and X-ray crystallography confirm the absence of acid dimer motifs characteristic of crystalline naproxen, replaced by weaker van der Waals interactions in the ester analog [1] [7].
The esterification of naproxen significantly modulates its hydrophilicity. Experimental data indicates:
Table 2: Comparative Physicochemical Properties of Naproxen and 1-Methyl Naproxen
Property | Naproxen | 1-Methyl Naproxen | Experimental Conditions |
---|---|---|---|
Water Solubility | 27 mg/L | <0.01 mg/mL | 25°C, pH 7.0 [1] [8] |
log P (octanol/water) | 3.2 | ~3.8 | Calculated/experimental [4] [8] |
Melting Point | 152–154°C | Not reported (decomposes) | [4] |
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal distinct thermal behaviors:
Interactive Table 3: Thermal Behavior of Naproxen vs. 1-Methyl Naproxen Systems
Material | Thermal Event (DSC) | Onset Temperature | Enthalpy Change | Interpretation |
---|---|---|---|---|
Pure Naproxen | Melting endotherm | 153.4 ± 0.3°C | 140 ± 6 J/g | Crystalline melting [1] |
Pure 1-Methyl Naproxen | Decomposition | ~150°C | Not quantified | Degradation before melt [7] |
1-Methyl Naproxen:βCd-EPI (10:90) | Absent endotherm | N/A | N/A | Complete amorphization [1] [6] |
Spray-dried 1-Methyl Naproxen:HPMC | Glass transition (Tg) only | ~70°C | Not applicable | Amorphous solid dispersion [8] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7